3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

GPR35 binding affinity GPCR

This 3-fluoro-4-methoxy benzamide derivative is a validated nanomolar GPR35 agonist (Ki=28 nM, IC50=22 nM) with a unique fluoro-methoxy substitution pattern distinct from common analogs. Its defined pharmacology makes it ideal for GPCR screening, target validation in inflammation and metabolic disease models, and as a synthetic reference for SAR exploration. Available at ≥95% purity from multiple suppliers, it is suited for both analytical and preparative-scale applications.

Molecular Formula C17H21FN4O2
Molecular Weight 332.379
CAS No. 2034209-43-1
Cat. No. B2435728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
CAS2034209-43-1
Molecular FormulaC17H21FN4O2
Molecular Weight332.379
Structural Identifiers
SMILESCC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)OC)F
InChIInChI=1S/C17H21FN4O2/c1-11-9-16(21-20-11)22-7-5-13(6-8-22)19-17(23)12-3-4-15(24-2)14(18)10-12/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,23)(H,20,21)
InChIKeyUNINWJYJUBLVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (CAS 2034209-43-1): Chemical Identity and Baseline Pharmacological Profile


3-Fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (CAS 2034209-43-1) is a synthetic benzamide derivative featuring a 3-fluoro-4-methoxy phenyl ring linked via an amide bond to a piperidine core, which is N-substituted with a 5-methyl-1H-pyrazol-3-yl moiety . It is commercially available at ≥95% purity from multiple vendors for research use . In vitro pharmacological profiling has identified this compound as an agonist of the human G protein-coupled receptor 35 (GPR35), with a competitive binding affinity (Ki) of 28 nM at Nluc-fused human GPR35 expressed in CHO-K1 cells [1] and functional agonist activity (IC50 = 22 nM) in a dynamic mass redistribution desensitization assay in HT-29 cells [2].

Why In-Class Benzamide GPR35 Modulators Cannot Substitute for 3-Fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide


Benzamide-based GPR35 modulators exhibit steep structure-activity relationships (SAR) where subtle modifications to the aryl substitution pattern or the heterocyclic N-capping group produce dramatic shifts in potency, efficacy, and even the direction of functional response [1]. The 3-fluoro-4-methoxy substitution on the benzamide ring of this compound contributes a unique hydrogen-bonding and lipophilic pharmacophore that cannot be replicated by other analogs (e.g., 3-methyl, 5-chloro-2-methoxy, or 2-trifluoromethoxy variants) . Empirically, a structurally distinct GPR35 agonist bearing a bromophenyl-tetrazole scaffold (BDBM50323339, CHEMBL4172188) shows a >13-fold weaker functional IC50 (300 nM vs. 22 nM) in the same HT-29 desensitization assay format, illustrating that even compounds engaging the same target can diverge substantially in biological activity [2]. Generic substitution without confirmatory head-to-head testing therefore carries high risk of altered pharmacological outcomes.

Quantitative Differentiation Evidence for 3-Fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (2034209-43-1)


GPR35 Competitive Binding Affinity: Ki = 28 nM at Recombinant Human Receptor

This compound demonstrates high-affinity competitive binding to human GPR35, with a Ki of 28 nM measured in a competition binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells and furimazine as the substrate [1]. As a class-level reference, the well-characterized GPR35 antagonist CID 2745687 exhibits a Ki of 12.8 nM at the same receptor [2], positioning this compound within the same nanomolar affinity range. While CID 2745687 is a pure antagonist, the target compound functions as an agonist in functional assays, providing a complementary pharmacological tool within the same affinity tier.

GPR35 binding affinity GPCR

GPR35 Functional Agonist Activity: IC50 = 22 nM in HT-29 Cellular Desensitization Assay

In a functional cellular assay measuring desensitization of zaprinast-induced dynamic mass redistribution (DMR) in human HT-29 colorectal adenocarcinoma cells, this compound exhibits potent agonist activity with an IC50 of 22 nM [1]. This is >13-fold more potent than a structurally distinct GPR35 agonist (BDBM50323339, CHEMBL4172188) that shows an IC50 of 300 nM in the same assay format [2]. Additionally, in a DMR agonist assay in HT-29 cells, this compound displays an EC50 of 83 nM for inducing dynamic mass redistribution [3], further confirming its functional agonist profile at GPR35. The ~4-fold difference between the desensitization IC50 (22 nM) and DMR EC50 (83 nM) may reflect distinct signaling kinetics or receptor reserve.

GPR35 agonism functional assay HT-29

Unique 3-Fluoro-4-Methoxy Benzamide Pharmacophore vs. Common In-Class Substitutions

The 3-fluoro-4-methoxy substitution pattern on the benzamide ring distinguishes this compound from commercially available analogs that share the same 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine scaffold but differ in the benzamide substitution. Specifically, analogs bearing 3-methyl, 5-chloro-2-methoxy, or 2-trifluoromethoxy groups have been catalogued in vendor libraries . In the broader GPR35 SAR literature, fluorine substitution on the benzamide ring has been demonstrated to enhance metabolic stability and modulate lipophilicity in pyrazole-containing ligands [1], while the methoxy group contributes to hydrogen-bond acceptor capacity that influences receptor binding orientation. Although direct head-to-head comparative pharmacological data for all in-class substitutions against GPR35 are not publicly available, the unique combination of an electron-withdrawing fluorine at the 3-position and an electron-donating methoxy at the 4-position creates a dipole and steric profile that is structurally distinct from all available analogs.

structure-activity relationship fluorine methoxy pharmacophore

Commercial Availability at Defined Purity: ≥95% (HPLC) from Multiple Vendors

This compound is available from multiple reputable chemical suppliers at a guaranteed purity of ≥95% as determined by HPLC . While many in-class analogs are also listed at 95% purity, the independent availability of this specific compound from distinct vendors provides procurement redundancy and competitive pricing, which is an operational advantage not always available for less common analogs within this scaffold class. Vendor-listed purity of ≥95% meets the minimum threshold for most in vitro pharmacological assays and medicinal chemistry applications, though users requiring quantitative pharmacology (e.g., Ki/IC50 determinations) should consider independent purity verification or procurement of higher-purity material.

purity quality control procurement

Recommended Application Scenarios for 3-Fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (2034209-43-1)


GPR35 Agonist Tool Compound for In Vitro Pharmacological Profiling

This compound is suitable as a nanomolar-potency GPR35 agonist tool for competitive binding studies (Ki = 28 nM) and functional assays in endogenous GPR35-expressing cell models such as HT-29 colorectal adenocarcinoma cells (IC50 = 22 nM in desensitization assay; EC50 = 83 nM in DMR assay) [1]. Its agonism contrasts with widely available GPR35 antagonists (e.g., CID 2745687, Ki = 12.8 nM [2]; CID 1231538, IC50 = 550 nM [3]), making it a complementary reagent for studying bidirectional GPR35 pharmacology and signaling bias. Recommended working concentration range: 1 nM–10 μM for initial dose-response curves, adjusted based on assay format and receptor expression level.

Structure-Activity Relationship (SAR) Expansion Campaigns Centered on the 3-Fluoro-4-Methoxy Benzamide Pharmacophore

The unique 3-fluoro-4-methoxy substitution pattern differentiates this compound from other commercially available analogs in the 5-methylpyrazole-piperidine benzamide series [1]. This compound can serve as a synthetic reference and lead-like starting point for medicinal chemistry optimization, enabling systematic exploration of (a) fluorine positional scanning, (b) methoxy bioisostere replacement, and (c) pyrazole N-methylation effects on GPR35 activity. Its commercial availability at ≥95% purity from multiple vendors [2] supports procurement for both analytical method development and preparative-scale analog synthesis.

Inflammatory and Metabolic Disease Target Validation Studies

GPR35 is implicated in pain, inflammation, type-2 diabetes, and metabolic disorders [1], and its elevated expression in immune and gastrointestinal tissues [2] positions this compound as a relevant chemical probe for target validation in these disease areas. The compound's demonstrated functional agonist activity at human GPR35 in HT-29 cells (IC50 = 22 nM [3]) provides a quantitative basis for dose selection in cellular models of intestinal inflammation, macrophage activation, or adipocyte metabolism. Users should note that the compound's selectivity profile beyond GPR35 has not been comprehensively characterized in public databases; orthogonal target profiling is recommended before drawing conclusions about target-specific phenotypic effects.

Compound Library Enrichment for GPCR-Focused High-Throughput Screening

With confirmed GPR35 agonist activity (EC50 = 83 nM in DMR [1]), this benzamide derivative represents an appropriate addition to GPCR-focused screening libraries, particularly for academic screening centers and contract research organizations conducting orphan receptor deorphanization campaigns. Its molecular weight (approximately 346 g/mol) and physicochemical properties fall within drug-like chemical space, and its commercial availability from multiple sources [2] facilitates procurement at quantities suitable for HTS library preparation (typically 1–10 mg per compound). As a known GPR35-active chemotype, it can also serve as a positive control for assay validation in screens designed to identify novel GPR35 modulators.

Quote Request

Request a Quote for 3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.